Neurokinin A(4-10) TFA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

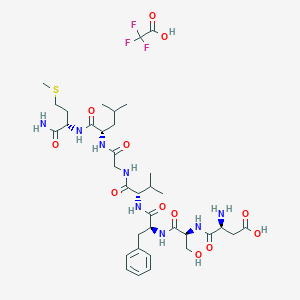

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54N8O10S.C2HF3O2/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46;3-2(4,5)1(6)7/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46);(H,6,7)/t21-,22-,23-,24-,25-,28-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAULPBEJYPPKO-CVZMTQALSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H55F3N8O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

880.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Neurokinin A(4-10) TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin A (4-10), a C-terminal heptapeptide (B1575542) fragment of the tachykinin Neurokinin A (NKA), is a potent and selective agonist for the tachykinin neurokinin-2 receptor (NK2R).[1][2] Its sequence is Asp-Ser-Phe-Val-Gly-Leu-Met-NH2.[1][3] This guide provides a comprehensive overview of the mechanism of action of Neurokinin A(4-10), with a particular focus on its interaction with the NK2 receptor and the subsequent intracellular signaling cascades. The trifluoroacetate (B77799) (TFA) salt is a common counterion resulting from the purification of synthetic peptides and its potential biological effects are also considered.[4][5]

Core Mechanism of Action: NK2 Receptor Agonism

Neurokinin A(4-10) exerts its biological effects primarily by binding to and activating the NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[6][7] Tachykinin receptors, including NK1, NK2, and NK3, are characterized by seven transmembrane domains and their interaction with G proteins to transduce extracellular signals into intracellular responses.[6][8] While the endogenous ligand Neurokinin A shows a preference for the NK2 receptor, it can also interact with other tachykinin receptors.[6][9] However, the truncated form, NKA(4-10), demonstrates greater potency at the NK2 receptor.[10]

The interaction of Neurokinin A(4-10) with the NK2 receptor is highly dependent on its amino acid sequence and chirality. Structure-activity relationship studies have highlighted the critical role of specific residues for receptor binding and agonist activity. The side chains of Asp(4), Phe(6), Val(7), Leu(9), and Met(10) are crucial for its function.[11] Any alterations, particularly in the chirality of these amino acids, can significantly reduce binding affinity and functional potency.[11]

The Role of Trifluoroacetate (TFA)

It is important to note that commercially available synthetic peptides like Neurokinin A(4-10) are often supplied as TFA salts. Trifluoroacetic acid is commonly used in peptide synthesis and purification.[4][5] Researchers should be aware that TFA itself can have biological effects, including altering cell growth and proliferation, which could potentially confound experimental results.[4][12][13] Therefore, it is recommended to use a hydrochloride or other biologically equivalent salt for in-vitro and in-vivo studies to ensure that the observed effects are solely attributable to the peptide itself.[4][12]

Signaling Pathways

Upon binding of Neurokinin A(4-10) to the NK2 receptor, a conformational change is induced in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gq/11 family.[7][14] This initiates a cascade of intracellular signaling events.

Gq/Phospholipase C Pathway

The activation of the Gq protein leads to the stimulation of phospholipase C (PLC).[7][15] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][15]

-

Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[7][16]

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).[7][15] PKC, in turn, phosphorylates a variety of downstream target proteins, leading to a cellular response.

The elevation of intracellular calcium is a key event in NK2 receptor-mediated signaling and is responsible for many of the physiological effects of Neurokinin A(4-10), such as smooth muscle contraction.[7][17]

Figure 1. Gq/Phospholipase C Signaling Pathway Activated by Neurokinin A(4-10).

Gs/Adenylyl Cyclase Pathway

In addition to the canonical Gq pathway, studies have shown that NK2 receptor activation can also lead to the stimulation of adenylyl cyclase via Gs protein coupling, resulting in an increase in intracellular cyclic AMP (cAMP).[10][15] This suggests that the NK2 receptor can couple to multiple G protein subtypes, leading to diverse downstream signaling events.

Figure 2. Gs/Adenylyl Cyclase Signaling Pathway Activated by Neurokinin A(4-10).

Data Presentation

Table 1: Binding Affinities (Ki) of Neurokinin A(4-10) Analogues at Human NK1 and NK2 Receptors

| Compound | NK1 Receptor pKi | NK2 Receptor pKi | NK1/NK2 Ki Ratio |

| Neurokinin A | 7.91 | 9.21 | 20 |

| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 7.08 | 9.91 | 674 |

| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 7.16 | 9.91 | 561 |

| [β-Ala8]-NKA(4–10) | 6.88 | 8.84 | - |

| Data sourced from Rupniak et al. (2018).[10] |

Table 2: Functional Potency (EC50) of Neurokinin A(4-10) Analogues for Intracellular Calcium Mobilization

| Compound | NK1 Receptor pEC50 | NK2 Receptor pEC50 | NK1/NK2 EC50 Ratio |

| Neurokinin A | 8.01 | 10.19 | 151 |

| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 7.06 | 9.08 | 105 |

| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 7.31 | 9.15 | 70 |

| [β-Ala8]-NKA(4–10) | 6.94 | 8.67 | 54 |

| Data sourced from Rupniak et al. (2018).[10] |

Table 3: Functional Potency (EC50) of Neurokinin A(4-10) Analogues for cAMP Stimulation

| Compound | NK1 Receptor pEC50 | NK2 Receptor pEC50 | NK1/NK2 EC50 Ratio |

| Neurokinin A | 8.71 | 10.16 | 2.8 |

| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 7.55 | 9.42 | 74 |

| [β-Ala8]-NKA(4–10) | 6.91 | 9.30 | 244 |

| Data sourced from Rupniak et al. (2018).[10] |

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a ligand for a receptor.

-

Membrane Preparation: CHO cells stably expressing human recombinant NK1 or NK2 receptors are harvested and homogenized. The cell membranes are then isolated by centrifugation.

-

Binding Reaction: Cell membranes are incubated with a radiolabeled ligand (e.g., [125I]-NKA for NK2 receptors or [3H]-Septide for NK1 receptors) and varying concentrations of the unlabeled competitor ligand (e.g., Neurokinin A(4-10) or its analogues).

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a gamma or beta counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[10]

Figure 3. Experimental Workflow for Radioligand Binding Assays.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Culture and Loading: CHO cells expressing the receptor of interest are seeded in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist Stimulation: The cells are stimulated with varying concentrations of the agonist (e.g., Neurokinin A(4-10)).

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.[10]

cAMP Stimulation Assay

This assay quantifies the production of cyclic AMP following receptor activation.

-

Cell Culture and Treatment: CHO cells expressing the receptor of interest are incubated with various concentrations of the agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The EC50 value is determined from the dose-response curve for cAMP production.[10]

Conclusion

Neurokinin A(4-10) TFA is a valuable pharmacological tool for studying the NK2 receptor. Its primary mechanism of action involves the activation of the NK2 receptor, leading to the stimulation of Gq/PLC and Gs/adenylyl cyclase signaling pathways. The resulting increases in intracellular calcium and cAMP mediate a range of physiological responses. The selectivity and potency of Neurokinin A(4-10) and its analogues make them important leads in the development of novel therapeutics targeting conditions where the NK2 receptor is implicated. It is crucial for researchers to consider the potential confounding effects of the TFA counterion in their experimental designs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Neurokinin receptor | TargetMol [targetmol.com]

- 3. Conformation-activity relationship of tachykinin neurokinin A (4-10) and of some [Xaa8] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular recognition of tachykinin receptor selective agonists: insights from structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are NK2R agonists and how do they work? [synapse.patsnap.com]

- 8. Tachykinin receptor 2 - Wikipedia [en.wikipedia.org]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]

- 11. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

Neurokinin A(4-10) TFA: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Neurokinin A(4-10) trifluoroacetate (B77799) (TFA), a potent and selective agonist for the tachykinin NK2 receptor. The discovery of this C-terminal heptapeptide (B1575542) fragment of Neurokinin A (NKA) stemmed from structure-activity relationship studies that identified the core pharmacophore responsible for NKA's biological activity. This document details the chemical synthesis of Neurokinin A(4-10) TFA via solid-phase peptide synthesis (SPPS), outlines its purification and characterization, and presents its pharmacological profile. Furthermore, it elucidates the primary signaling pathway activated upon its binding to the NK2 receptor. This guide is intended to be a comprehensive resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development, providing the necessary technical details to facilitate further investigation and application of this important research tool.

Discovery and Background

Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, was first isolated in 1983. Tachykinins, including Substance P, Neurokinin A, and Neurokinin B, share a conserved C-terminal sequence of Phe-X-Gly-Leu-Met-NH2 and are involved in a wide range of physiological processes.[1] Structure-activity relationship (SAR) studies on NKA revealed that its biological activity, particularly its potent contractile effects on smooth muscle, is primarily mediated by the C-terminal region of the peptide.[2]

Subsequent investigations into truncated fragments of NKA led to the identification of Neurokinin A(4-10) as a potent and selective agonist for the NK2 receptor.[2] This heptapeptide, comprising the amino acid sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2, retains the essential residues for high-affinity binding and activation of the NK2 receptor while exhibiting reduced affinity for the NK1 receptor compared to the full-length NKA.[3] Further SAR studies on NKA(4-10) have highlighted the critical role of specific amino acid residues, such as Phenylalanine at position 6, for its potent biological activity.[4] The trifluoroacetate (TFA) salt form is a common counter-ion resulting from the purification of the synthetic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using TFA as an ion-pairing agent.

Chemical Synthesis

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis of Neurokinin A(4-10)

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling: Couple the first amino acid (Fmoc-Met-OH) to the deprotected resin. Activate the Fmoc-Met-OH with DIC and HOBt in DMF and add it to the resin. Allow the reaction to proceed for 2 hours. Wash the resin with DMF and DCM.

-

Repetitive Cycles: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Leu, Gly, Val, Phe, Ser(tBu), Asp(OtBu)).

-

Cleavage and Deprotection: Once the peptide chain is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Precipitation and Washing: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash it several times with cold diethyl ether to remove scavengers and residual cleavage reagents.

-

Lyophilization: Dry the crude peptide pellet under vacuum to obtain a white powder.

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Purification and Characterization

The crude synthetic peptide requires purification to remove truncated sequences, deletion sequences, and other impurities. This is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then characterized to confirm its identity and purity.

Experimental Protocol: Purification and Characterization

Purification by RP-HPLC:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of mobile phase A.

-

Inject the sample onto the equilibrated C18 column.

-

Run the gradient and collect fractions corresponding to the major peak.

-

Analyze the collected fractions for purity by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

-

Characterization:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated theoretical mass of Neurokinin A(4-10).

-

Analytical RP-HPLC: A final analytical RP-HPLC run is performed on the purified product to determine its purity, which should typically be >95%.

Quantitative Data

The biological activity of Neurokinin A(4-10) and its analogs is quantified by measuring their binding affinity (Ki) and potency (EC50) at the NK2 and NK1 receptors.

Table 1: Binding Affinity (Ki) of Neurokinin A Analogs at Human NK1 and NK2 Receptors

| Compound | NK2 Ki (nM) | NK1 Ki (nM) | Selectivity (NK1 Ki / NK2 Ki) |

| Neurokinin A | 1.0 | 20 | 20 |

| Neurokinin A(4-10) | 5.2 | >1000 | >192 |

| [Nle¹⁰]-NKA(4-10) | 3.5 | 1000 | 286 |

| [β-Ala⁸]-NKA(4-10) | 1.9 | >1000 | >526 |

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Table 2: Potency (EC50) of Neurokinin A Analogs for Calcium Mobilization in Cells Expressing Human NK1 and NK2 Receptors

| Compound | NK2 EC50 (nM) | NK1 EC50 (nM) | Selectivity (NK1 EC50 / NK2 EC50) |

| Neurokinin A | 0.3 | 0.3 | 1 |

| Neurokinin A(4-10) | 1.2 | >1000 | >833 |

| [Nle¹⁰]-NKA(4-10) | 2.5 | >1000 | >400 |

| [β-Ala⁸]-NKA(4-10) | 0.8 | 195 | 244 |

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Signaling Pathways

Neurokinin A(4-10) exerts its biological effects by binding to and activating the tachykinin NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The NK2 receptor primarily couples to the Gq family of G-proteins.

Upon agonist binding, the activated NK2 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including smooth muscle contraction. There is also evidence that the NK2 receptor can couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, although the Gq pathway is considered the primary signaling mechanism.

Caption: NK2 Receptor Signaling Pathway Activated by Neurokinin A(4-10).

References

- 1. Immunosuppressive activity of C-terminal fragments of tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity studies of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the NK2 Receptor Binding Affinity of Neurokinin A(4-10) TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Neurokinin A(4-10), a truncated analog of the tachykinin peptide Neurokinin A (NKA), for the Neurokinin-2 (NK2) receptor. This document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The information presented is intended to support research and development efforts targeting the NK2 receptor, a key player in various physiological processes, including smooth muscle contraction.

Core Concepts: Neurokinin A(4-10) and the NK2 Receptor

Neurokinin A (NKA) and its C-terminal fragment, Neurokinin A(4-10), are potent agonists of the tachykinin NK2 receptor.[1] The NK2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on smooth muscle cells, where its activation leads to contractile responses.[2] The interaction between Neurokinin A(4-10) and the NK2 receptor is a critical area of study for understanding physiological functions and for the development of therapeutic agents targeting conditions such as gastrointestinal and respiratory disorders. The trifluoroacetate (B77799) (TFA) salt of Neurokinin A(4-10) is a common formulation used in research.

Quantitative Binding Affinity Data

The binding affinity of Neurokinin A(4-10) and its analogs to the NK2 receptor has been characterized in numerous studies. The following tables summarize key quantitative data from competitive radioligand binding assays. These values, including the inhibition constant (Ki), the negative logarithm of the inhibition constant (pKi), and the half-maximal inhibitory concentration (IC50), provide a comparative measure of the ligands' affinity for the receptor.

Table 1: Binding Affinity of Neurokinin A(4-10) and Related Peptides at the Human NK2 Receptor

| Compound | pKi | Ki (nM) | Radioligand | Cell/Tissue Source | Reference |

| Neurokinin A | - | 0.4 ± 0.1 | [3H][β-Ala8]NKA(4-10) | Hamster urinary bladder | [3] |

| [β-Ala8]Neurokinin A(4-10) | - | 1.9 ± 0.36 | [3H][β-Ala8]NKA(4-10) | Hamster urinary bladder | [3] |

| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 9.90 | 0.126 | [125I]-NKA | CHO cells (human NK2) | [4] |

| [Arg5,MeLeu9]-NKA(4-10) | 9.90 | 0.126 | [125I]-NKA | CHO cells (human NK2) | [4] |

| [Lys5,MeLeu9]-NKA(4–10) | 9.85 | 0.141 | [125I]-NKA | CHO cells (human NK2) | [4] |

| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 9.77 | 0.170 | [125I]-NKA | CHO cells (human NK2) | [4] |

| [Nle10]-NKA(4-10) | 8.84 | 1.45 | [125I]-NKA | CHO cells (human NK2) | [4] |

| [Lys5,Nle10]-NKA(4-10) | 8.77 | 1.70 | [125I]-NKA | CHO cells (human NK2) | [4] |

| [Arg5,Nle10]-NKA(4–10) | 8.70 | 2.00 | [125I]-NKA | CHO cells (human NK2) | [4] |

| [Lys5,β-Ala8,Nle10]-NKA(4–10) | 7.79 | 16.2 | [125I]-NKA | CHO cells (human NK2) | [4] |

Table 2: IC50 Values for Neurokinin A Analogs at the NK2 Receptor

| Compound | IC50 (nM) | Radioligand | Cell/Tissue Source | Reference |

| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 6.1 | Not Specified | Not Specified | [5] |

| [Arg5,β-Ala8]-NKA(4–10) | pIC50 = 8.52 | [125I]-NKA | CHO cells (human NK2) | [4] |

| [β-Ala8]-NKA(4–10) | pIC50 = 8.44 | [125I]-NKA | CHO cells (human NK2) | [4] |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for Neurokinin A(4-10) at the NK2 receptor is typically performed using a competitive radioligand binding assay. The following protocol is a synthesis of methodologies reported in the literature.[4][6]

Materials

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NK2 receptor, or tissue homogenates from human colon circular muscle or hamster urinary bladder.

-

Radioligand: [¹²⁵I]-NKA or [³H][β-Ala8]neurokinin A-(4-10).

-

Test Compound: Neurokinin A(4-10) TFA or its analogs.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Neurokinin A.

-

Assay Buffer: 50 mM HEPES, 3 mM MnCl₂, 0.02% BSA, pH 7.4.

-

Peptidase Inhibitors: Chymostatin (4 µg/ml), bestatin (B1682670) (10 µM), and phosphoramidon (B1677721) (10 µM) to prevent ligand degradation.[6]

-

Filtration Buffer (Wash Buffer): Ice-cold 50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA.

-

Filters: Whatman GF/B glass fiber filters, presoaked in 0.5% BSA.

-

Instrumentation: Gamma counter or liquid scintillation counter, filtration manifold.

Procedure

-

Membrane Preparation:

-

Homogenize the cells or tissue in a suitable lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay Buffer

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

A range of concentrations of the unlabeled test compound (this compound).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled Neurokinin A.

-

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at room temperature (e.g., 23°C) for a sufficient time to reach equilibrium (e.g., 3 hours).[4]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the presoaked glass fiber filters using a filtration manifold.

-

Wash the filters multiple times with ice-cold filtration buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Key Processes

To further elucidate the mechanisms involved, the following diagrams, generated using the DOT language, illustrate the NK2 receptor signaling pathway and the experimental workflow of the radioligand binding assay.

NK2 Receptor Signaling Pathway

The NK2 receptor, upon activation by an agonist like Neurokinin A(4-10), couples to Gq/11 G-proteins. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling pathway ultimately results in various cellular responses, most notably smooth muscle contraction. Some studies also indicate that the NK2 receptor can couple to Gs, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[4]

Caption: NK2 Receptor Signaling Cascade.

Radioligand Binding Assay Workflow

The workflow for a competitive radioligand binding assay involves a series of sequential steps, from the preparation of materials to the final data analysis, to determine the binding affinity of a test compound.

Caption: Radioligand Binding Assay Workflow.

This technical guide provides a foundational understanding of the binding characteristics of this compound at the NK2 receptor. The compiled data and detailed protocols are intended to facilitate further research and drug development in this important therapeutic area.

References

- 1. This compound | Neurokinin receptor | TargetMol [targetmol.com]

- 2. Tachykinin receptor 2 - Wikipedia [en.wikipedia.org]

- 3. [3H][beta-Ala8]neurokinin A-(4-10): a novel, selective radioligand for the tachykinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the [125I]-neurokinin A binding site in the circular muscle of human colon - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neurokinin A(4-10) TFA Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling cascade initiated by Neurokinin A(4-10) trifluoroacetate (B77799) salt (TFA), a potent and selective agonist for the tachykinin neurokinin-2 (NK2) receptor. This document details the molecular mechanisms, downstream signaling pathways, and provides a compilation of quantitative data and experimental methodologies relevant to the study of this important signaling molecule.

Introduction to Neurokinin A(4-10) TFA

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides. The C-terminal heptapeptide (B1575542) fragment, Neurokinin A(4-10), is a potent and selective agonist for the NK2 receptor, a G protein-coupled receptor (GPCR).[1][2][3] The trifluoroacetate salt is a common formulation for synthetic peptides, enhancing their stability and solubility. The primary biological actions of Neurokinin A(4-10) are mediated through the activation of the NK2 receptor, which is expressed in various tissues, including smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[4][5]

The this compound Signaling Cascade

Activation of the NK2 receptor by this compound initiates a cascade of intracellular events primarily through the coupling to heterotrimeric G proteins, specifically Gq/11 and Gs.

Gq/11-Mediated Pathway: Calcium Mobilization

The canonical signaling pathway for the NK2 receptor involves its coupling to Gq/11 proteins.[6][7][8] This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][6] The subsequent increase in cytosolic Ca2+ concentration is a key event that mediates many of the physiological effects of Neurokinin A(4-10), such as smooth muscle contraction.

Gs-Mediated Pathway: cAMP Accumulation

In addition to the Gq/11 pathway, the NK2 receptor has been shown to couple to Gs proteins, leading to the activation of adenylyl cyclase.[7][8] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The accumulation of cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular function. The dual coupling to both Gq and Gs pathways suggests that Neurokinin A(4-10) can elicit complex and diverse cellular responses.

Potential Downstream MAPK/ERK Pathway Activation

While the Gq/calcium and Gs/cAMP pathways are well-established, there is evidence to suggest that NK2 receptor activation may also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[9][10] This pathway is a crucial regulator of cell proliferation, differentiation, and survival. Activation of ERK1/2 is often a downstream consequence of both Gq and Gs signaling pathways, potentially through protein kinase C (PKC) or PKA-mediated mechanisms. Further research is needed to fully elucidate the direct link and the specific molecular players involved in Neurokinin A(4-10)-induced ERK activation.

Signaling Pathway of this compound

Caption: Signaling pathways activated by this compound.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of Neurokinin A(4-10) and its analogs at the NK2 receptor.

Table 1: Binding Affinity (Ki) of Neurokinin A(4-10) and Analogs for the NK2 Receptor

| Compound | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| Neurokinin A(4-10) | Human Colon Circular Muscle | [¹²⁵I]NKA | 1.8 ± 0.3 | [3] |

| [L-Ala⁴]NKA(4-10) | Human Colon Circular Muscle | [¹²⁵I]NKA | 14.4 ± 2.5 | [3] |

| [L-Ala⁵]NKA(4-10) | Human Colon Circular Muscle | [¹²⁵I]NKA | 2.1 ± 0.4 | [3] |

| [L-Ala⁶]NKA(4-10) | Human Colon Circular Muscle | [¹²⁵I]NKA | >10,000 | [3] |

| [L-Ala⁷]NKA(4-10) | Human Colon Circular Muscle | [¹²⁵I]NKA | 23.4 ± 4.1 | [3] |

| [L-Ala⁸]NKA(4-10) | Human Colon Circular Muscle | [¹²⁵I]NKA | 1.6 ± 0.3 | [3] |

| [L-Ala⁹]NKA(4-10) | Human Colon Circular Muscle | [¹²⁵I]NKA | 144 ± 25 | [3] |

| [L-Ala¹⁰]NKA(4-10) | Human Colon Circular Muscle | [¹²⁵I]NKA | 43.2 ± 7.6 | [3] |

Table 2: Functional Potency (EC50/IC50) of Neurokinin A(4-10) and Analogs

| Compound | Assay | Cell Line/Tissue | EC50/IC50 (nM) | Reference |

| Neurokinin A(4-10) | Calcium Mobilization | CHO-hNK2R | 7.1 | [11] |

| [β-Ala⁸]NKA(4-10) | Calcium Mobilization | CHO-hNK2R | 4.83 | [12] |

| Neurokinin A(4-10) | cAMP Accumulation | CHO-hNK2R | 1.3 | [7][8] |

| Neurokinin A | Calcium Mobilization | NK2R Nomad Cell Line | 2.38 | [8] |

| Neurokinin A | cAMP Accumulation | NK2R Nomad Cell Line | 5.61 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling cascade.

Radioligand Binding Assay

This assay measures the affinity of Neurokinin A(4-10) for the NK2 receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Osteosarcoma (U2OS) cells stably expressing the human NK2 receptor.[13][14]

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer.[15]

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radioligand (e.g., [¹²⁵I]-Neurokinin A), and varying concentrations of unlabeled this compound (as a competitor).

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[15]

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following NK2 receptor activation.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Methodology:

-

Cell Preparation:

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[16]

-

Incubate for approximately 1 hour at 37°C.

-

-

Agonist Addition and Fluorescence Measurement:

-

Use an automated fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation, to add varying concentrations of this compound to the wells.[16][17]

-

Simultaneously, the instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

-

Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a direct measure of PLC activation.

Methodology:

-

Cell Labeling and Stimulation:

-

Culture NK2 receptor-expressing cells (e.g., HASM or CHO cells) and label them overnight with [³H]-myo-inositol.[6]

-

Pre-incubate the cells with lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate.

-

Stimulate the cells with different concentrations of this compound for a defined time.

-

-

Extraction and Separation:

-

Lyse the cells and extract the inositol phosphates.

-

Separate the different inositol phosphate species using anion-exchange chromatography.[18]

-

-

Quantification and Analysis:

-

Measure the radioactivity in the IP fractions using a scintillation counter.

-

Plot the amount of [³H]-IP produced against the agonist concentration to determine the EC50 value.

-

Alternatively, non-radioactive HTRF (Homogeneous Time-Resolved Fluorescence) based kits are available for measuring IP1 accumulation.[19][20][21]

-

cAMP Accumulation Assay

This assay measures the production of cyclic AMP, indicating Gs protein coupling.

Methodology:

-

Cell Stimulation:

-

Culture NK2 receptor-expressing cells (e.g., CHO cells) in a 96-well plate.[22]

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of this compound.

-

-

cAMP Quantification:

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen-based assay.[19][23][24][25] These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the cell lysates and plot it against the agonist concentration to calculate the EC50 value.

-

Western Blot for ERK Phosphorylation

This method is used to detect the activation of the MAPK/ERK pathway.

Methodology:

-

Cell Treatment and Lysis:

-

Culture NK2 receptor-expressing cells and serum-starve them to reduce basal ERK phosphorylation.

-

Treat the cells with this compound for various time points.

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[26]

-

-

Protein Quantification and Electrophoresis:

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).[26]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[28]

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

-

Express the results as the ratio of p-ERK to total ERK.

-

Conclusion

This compound is a valuable pharmacological tool for studying the NK2 receptor. Its activation of the receptor triggers a dual signaling cascade involving both Gq/11-mediated calcium mobilization and Gs-mediated cAMP accumulation, with potential downstream effects on the MAPK/ERK pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the physiological and pathological roles of the NK2 receptor and for the development of novel therapeutics targeting this system.

References

- 1. This compound | Neurokinin receptor | TargetMol [targetmol.com]

- 2. This compound | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]

- 3. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity studies of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. Neurokinin A engages neurokinin-1 receptor to induce NF-kappaB-dependent gene expression in murine macrophages: implications of ERK1/2 and PI 3-kinase/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformation-activity relationship of tachykinin neurokinin A (4-10) and of some [Xaa8] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. innoprot.com [innoprot.com]

- 14. innoprot.com [innoprot.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. moleculardevices.com [moleculardevices.com]

- 18. jurology.com [jurology.com]

- 19. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. researchgate.net [researchgate.net]

- 22. Ligand binding kinetics of substance P and neurokinin A receptors stably expressed in Chinese hamster ovary cells and evidence for differential stimulation of inositol 1,4,5-trisphosphate and cyclic AMP second messenger responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. resources.revvity.com [resources.revvity.com]

- 24. lib.zu.edu.pk [lib.zu.edu.pk]

- 25. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 26. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Effects of Neurokinin A(4-10) TFA Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurokinin A(4-10), a truncated analog of the tachykinin peptide Neurokinin A (NKA), is a potent and selective agonist for the Neurokinin-2 (NK2) receptor. This technical guide provides a comprehensive overview of the downstream cellular and physiological effects initiated by the activation of the NK2 receptor by Neurokinin A(4-10) trifluoroacetate (B77799) salt (TFA). The document details the primary signaling cascades, presents quantitative data on receptor binding and functional potency, outlines key experimental protocols for studying these effects, and provides visual representations of the involved pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of tachykinin signaling and the development of novel therapeutics targeting the NK2 receptor.

Introduction to Neurokinin A(4-10) TFA and the NK2 Receptor

Neurokinin A(4-10) is a heptapeptide (B1575542) fragment of NKA, retaining the C-terminal sequence essential for high-affinity binding and activation of the NK2 receptor. The trifluoroacetate salt is a common formulation for synthetic peptides, ensuring stability and solubility. The NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in smooth muscle tissues of the respiratory, gastrointestinal, and urinary tracts. Its activation is critically involved in mediating smooth muscle contraction, inflammatory responses, and nociception. This compound serves as a valuable pharmacological tool to selectively probe the function and downstream consequences of NK2 receptor activation.

Primary Signaling Pathways of NK2 Receptor Activation

Activation of the NK2 receptor by this compound primarily initiates signaling through the Gαq protein pathway. This canonical pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The resulting increase in cytosolic calcium concentration is a key event that, along with the activation of Protein Kinase C (PKC) by DAG, orchestrates a variety of cellular responses, most notably smooth muscle contraction.[1]

Beyond the canonical Gαq pathway, evidence also suggests that the NK2 receptor can couple to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Furthermore, NK2 receptor activation has been linked to the stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is crucial for regulating cell proliferation and differentiation.

Signaling Pathway of this compound Activation of the NK2 Receptor

Caption: NK2 Receptor Signaling Cascade.

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and related compounds at the NK2 receptor.

Table 1: Binding Affinities (Ki) of Tachykinin Analogs at the NK2 Receptor

| Compound | Radioligand | Preparation | Ki (nM) | Reference(s) |

| Neurokinin A(4-10) | [¹²⁵I]-NKA | Human Colon Circular Muscle | 1.8 ± 0.3 | [2] |

| [β-Ala⁸]NKA(4-10) | [³H][β-Ala⁸]NKA(4-10) | Hamster Urinary Bladder | 1.9 ± 0.36 | [3] |

| Neurokinin A | [³H][β-Ala⁸]NKA(4-10) | Hamster Urinary Bladder | 0.4 ± 0.1 | [3] |

Table 2: Functional Potencies (EC50) of Neurokinin A(4-10) Analogs

| Agonist | Assay | Tissue/Cell Line | EC50 (nM) | Reference(s) |

| [β-Ala⁸]NKA(4-10) | Intracellular Ca²⁺ Rise | CHO cells (human NK2R) | 4.83 | [4] |

| [β-Ala⁸]NKA(4-10) | Smooth Muscle Contraction | Guinea-pig Common Bile Duct | 120.1 | |

| Neurokinin A | Intracellular Ca²⁺ Rise | Murine Neuroblastoma C1300 | 87 ± 13 | |

| Neurokinin A(4-10) | Smooth Muscle Contraction | Human Colon Circular Muscle | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound activation.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the NK2 receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the NK2 receptor are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

-

Binding Reaction: In a multi-well plate, a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [³H][β-Ala⁸]NKA(4-10)) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Organ Bath for Smooth Muscle Contraction

This protocol measures the contractile response of isolated smooth muscle tissue to this compound.

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, human colon circular muscle) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

-

Drug Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

-

Measurement of Contraction: The isometric contraction of the tissue is measured using a force transducer and recorded.

-

Data Analysis: The contractile response is plotted against the logarithm of the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax) are determined from the concentration-response curve.

Intracellular Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following NK2 receptor activation by this compound.

Methodology:

-

Cell Culture and Dye Loading: Cells endogenously expressing or transfected with the NK2 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Procedure: The dye-loaded cells are placed in a fluorometer or a fluorescence microscope. A baseline fluorescence is recorded.

-

Agonist Stimulation: this compound is added to the cells, and the change in fluorescence intensity is monitored over time.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. The peak response and the EC50 for the calcium mobilization are calculated.

Downstream Cellular Effects

The activation of the aforementioned signaling pathways by this compound leads to a cascade of downstream cellular events.

Smooth Muscle Contraction

The primary and most well-characterized effect of NK2 receptor activation is the contraction of smooth muscle. The increase in intracellular calcium, mediated by IP3, leads to the binding of calcium to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to cross-bridge cycling and muscle contraction. Concurrently, the activation of PKC by DAG can also contribute to the contractile response.

Modulation of Ion Channels

NK2 receptor activation can modulate the activity of various ion channels. For instance, studies have shown that activation of NK2 receptors can enhance N-type and L-type Ca²⁺ channel currents in dorsal root ganglion neurons, an effect mediated by PKC.[3] This modulation of ion channel activity can have significant implications for neuronal excitability and neurotransmitter release.

Activation of MAPK/ERK Pathway

The activation of the MAPK/ERK pathway by NK2 receptor signaling can lead to the phosphorylation of various downstream targets, including transcription factors. This can result in changes in gene expression that regulate cellular processes such as proliferation, differentiation, and survival.

Protein Kinase C (PKC) Activation

The generation of DAG upon NK2 receptor activation leads to the recruitment and activation of PKC. Activated PKC can then phosphorylate a wide range of substrate proteins, thereby influencing numerous cellular functions, including ion channel activity, receptor desensitization, and inflammatory responses.

Conclusion

This compound is a powerful tool for the selective activation of the NK2 receptor, providing a means to investigate its complex downstream signaling and physiological roles. The primary signaling cascade involves the Gαq-PLC-IP3-Ca²⁺ pathway, leading to smooth muscle contraction and other cellular responses. However, emerging evidence points to the involvement of additional pathways, including Gαs-cAMP and MAPK/ERK, highlighting the multifaceted nature of NK2 receptor signaling. A thorough understanding of these downstream effects is crucial for the development of novel therapeutic agents targeting the NK2 receptor for the treatment of various disorders, including respiratory, gastrointestinal, and inflammatory diseases. This technical guide provides a foundational resource for researchers and drug development professionals working in this dynamic field.

References

The Structure-Activity Relationship of Neurokinin A(4-10): A Technical Guide for Researchers

An In-depth Exploration of a Potent Tachykinin NK2 Receptor Agonist

Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, and its C-terminal heptapeptide (B1575542) fragment, Neurokinin A(4-10), are potent agonists of the tachykinin NK2 receptor.[1][2] Their activity is primarily mediated through the interaction with NK2 receptors, which are G-protein coupled receptors (GPCRs) predominantly found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[3] Activation of these receptors initiates a signaling cascade leading to smooth muscle contraction and other physiological responses.[3][4] The trifluoroacetate (B77799) (TFA) salt of Neurokinin A(4-10) is a commonly used form in research.[5][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Neurokinin A(4-10), detailing the impact of amino acid modifications on its binding affinity and functional potency.

Core Structure and Key Residues

The amino acid sequence of Neurokinin A(4-10) is Asp-Ser-Phe-Val-Gly-Leu-Met-NH2. The C-terminal region is crucial for its biological activity, a characteristic shared among tachykinins which possess a conserved C-terminal sequence of Phe-X-Gly-Leu-Met-NH2.[3][7] SAR studies have revealed that specific residues within the Neurokinin A(4-10) sequence are critical for its interaction with the NK2 receptor.

Structure-Activity Relationship Data

Systematic modifications of the Neurokinin A(4-10) sequence have elucidated the importance of each amino acid residue for receptor binding and functional activity. The following tables summarize the quantitative data from various studies.

Table 1: Alanine Scanning Mutagenesis of Neurokinin A(4-10) at the Human NK2 Receptor

| Position | Substitution | Effect on Binding Affinity (Fold Decrease) | Reference |

| 4 (Asp) | L-Ala | 8 to 80 | [8] |

| 5 (Ser) | L-Ala | Not significant | [8] |

| 6 (Phe) | L-Ala | 5000 | [8] |

| 7 (Val) | L-Ala | 8 to 80 | [8] |

| 8 (Gly) | L-Ala | Not significant | [8] |

| 9 (Leu) | L-Ala | 8 to 80 | [8] |

| 10 (Met) | L-Ala | 8 to 80 | [8] |

This table highlights the critical role of Phenylalanine at position 6, and the significant contributions of Aspartic Acid (4), Valine (7), Leucine (9), and Methionine (10) to the binding affinity of Neurokinin A(4-10) for the human NK2 receptor. Positions 5 and 8 appear to be more tolerant to substitution with Alanine.[8]

Table 2: D-Enantiomer Substitution in Neurokinin A(4-10) at the Human NK2 Receptor

| Position | Substitution | Effect on Binding and Function | Reference |

| 6 (Phe) | D-Phe | Drastic reduction in affinity and potency | [8] |

| 7 (Val) | D-Val | Drastic reduction in affinity and potency | [8] |

Substitution with D-enantiomers, particularly at positions 6 and 7, is detrimental to the biological activity of Neurokinin A(4-10), indicating strict stereochemical requirements for receptor interaction.[8]

Table 3: Modifications at Position 5 of Neurokinin A(4-10) at the Rat NK2 Receptor

| Substitution | Effect on Binding Affinity (vs. NKA(4-10)) | Effect on Functional Potency (vs. NKA(4-10)) | Reference |

| Lys | 5-fold increase | Increased | [9] |

| Arg | 5-fold increase | Increased | [9] |

| Asp | Decreased | Weak | [9] |

| Asn | - | Weak | [9] |

| Phe | - | Weaker than binding suggests | [9] |

| His | - | Weaker than binding suggests | [9] |

At the rat NK2 receptor, introducing a basic residue (Lysine or Arginine) at position 5 enhances both binding and functional potency, suggesting a potential electrostatic interaction with a negatively charged region on the receptor.[9]

Table 4: Other Key Substitutions in Neurokinin A(4-10) Analogs

| Analog | Receptor | Binding Affinity (Ki Ratio NK1/NK2) | Functional Potency (EC50 Ratio NK1/NK2) | Reference |

| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Human | 674 | 105 | [10][11][12] |

| [Arg5,MeLeu9,Nle10]-NKA(4-10) | Human | 561 | 70 | [10][11][12] |

| [β-Ala8]-NKA(4-10) | Human | - | 244 (cAMP stimulation) | [10][11][12] |

| [Nle10]NKA(4-10) | - | Selective for NK2 | Selective for NK2 | [13] |

Multiple substitutions have led to the development of highly selective NK2 receptor agonists. Notably, the combination of Lysine at position 5, N-methyl-Leucine at position 9, and Norleucine at position 10 results in a compound with significantly enhanced selectivity for the NK2 receptor over the NK1 receptor.[10][11][12] The substitution of Glycine at position 8 with β-Alanine also confers high selectivity.[13][14]

Signaling Pathways and Experimental Workflows

The interaction of Neurokinin A(4-10) with the NK2 receptor triggers a cascade of intracellular events. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow for SAR studies.

Caption: Neurokinin A(4-10) signaling through the NK2 receptor.

Caption: A typical experimental workflow for SAR studies of Neurokinin A(4-10).

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity (Ki) of Neurokinin A(4-10) analogs to the NK2 receptor.

Objective: To measure the ability of unlabeled NKA(4-10) analogs to compete with a radiolabeled ligand for binding to the NK2 receptor.

Materials:

-

Cell membranes expressing the human or rat NK2 receptor (e.g., from CHO cells or tissue homogenates like rat fundus or hamster urinary bladder).[15][16]

-

Radioligand: Typically [¹²⁵I]-NKA or [³H][β-Ala8]neurokinin A-(4-10).[10][16]

-

Unlabeled NKA(4-10) and its analogs.

-

Binding buffer (e.g., Tris-HCl with BSA, MnCl₂, and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (NKA(4-10) analog) in the binding buffer.

-

Equilibrium: The incubation is carried out for a specific time at a defined temperature (e.g., room temperature) to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation or gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of analog that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves. Ki values are then calculated using the Cheng-Prusoff equation.[17][18]

Functional Assays

Functional assays measure the biological response elicited by the binding of Neurokinin A(4-10) analogs to the NK2 receptor, providing a measure of their potency (EC50).

Objective: To measure the increase in intracellular calcium concentration following NK2 receptor activation.

Materials:

-

Cells expressing the NK2 receptor (e.g., CHO-hNK2 cells).[10][19]

-

Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).[20][21]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

NKA(4-10) and its analogs.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Cells are seeded into microplates and allowed to attach overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing the calcium-sensitive dye.

-

Incubation: The cells are incubated in the dark to allow for de-esterification of the dye.

-

Compound Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. The NKA(4-10) analog is then added to the wells.

-

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.[22]

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration, and the EC50 value (concentration of analog that produces 50% of the maximal response) is determined using a sigmoidal dose-response curve fit.

Objective: To quantify the accumulation of inositol (B14025) monophosphate (IP1), a downstream metabolite of the Gq signaling pathway, as a measure of NK2 receptor activation.

Materials:

-

Cells expressing the NK2 receptor.

-

IP-One assay kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer).[23][24]

-

Stimulation buffer containing lithium chloride (LiCl).[25]

-

NKA(4-10) and its analogs.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Stimulation: Cells are incubated with the NKA(4-10) analog in a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.[25]

-

Cell Lysis: The lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1-cryptate) is added to the wells.

-

Incubation: The plate is incubated to allow for the competitive binding of cellular IP1 and the labeled IP1-d2 to the anti-IP1-cryptate antibody.

-

Signal Detection: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the concentration of IP1 in the sample.[26]

-

Data Analysis: A standard curve is generated using known concentrations of IP1. The concentration of IP1 in the cell lysates is determined from the standard curve. The EC50 value is calculated by plotting the IP1 concentration against the logarithm of the agonist concentration.

Conclusion

The structure-activity relationship of Neurokinin A(4-10) has been extensively investigated, revealing key structural features required for high-affinity binding and potent activation of the NK2 receptor. The C-terminal heptapeptide is essential for activity, with specific residues at positions 4, 6, 7, 9, and 10 being critical for receptor interaction. Modifications at positions 5 and 8 have been successfully exploited to enhance selectivity for the NK2 receptor. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of tachykinin pharmacology and drug development, facilitating the design and evaluation of novel NK2 receptor modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neurokinin A(4-10) TFA | Neurokinin receptor | TargetMol [targetmol.com]

- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound(97559-35-8 free base) - Immunomart [immunomart.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity studies at the rat tachykinin NK2 receptor: effect of substitution at position 5 of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]

- 13. Structure-activity studies of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo pharmacology of [beta Ala8]neurokinin A-(4-10), a selective NK-2 tachykinin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Binding and functional potency of neurokinin A analogues in the rat fundus: A structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [3H][beta-Ala8]neurokinin A-(4-10): a novel, selective radioligand for the tachykinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. An examination of experimental design in relation to receptor binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological characterization of tachykinin-induced intracellular calcium rise in a human NK2 receptor transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format [benthamopenarchives.com]

- 21. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Bradykinin-Induced Sensitization of Transient Receptor Potential Channel Melastatin 3 Calcium Responses in Mouse Nociceptive Neurons [frontiersin.org]

- 23. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biological Functions of Neurokinin A(4-10): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological functions of the heptapeptide (B1575542) fragment Neurokinin A(4-10) (NKA(4-10)). It details its mechanism of action, downstream signaling pathways, quantitative biological activity, and key experimental protocols for its study.

Introduction to Neurokinin A(4-10)

Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission[1]. The C-terminal heptapeptide fragment, Neurokinin A(4-10), with the amino acid sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2, represents the minimal sequence required for activation of the Neurokinin-2 (NK2) receptor[2]. This fragment has been extensively studied to understand the structure-activity relationships of NKA and to develop selective agonists for the NK2 receptor.

Mechanism of Action: Selective NK2 Receptor Agonism

Neurokinin A(4-10) exerts its biological effects primarily by acting as a selective agonist for the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR)[2]. While the full-length Neurokinin A can interact with other neurokinin receptors, NKA(4-10) and its analogues often exhibit greater selectivity for the NK2 receptor, making them valuable tools for elucidating the specific functions of this receptor subtype[3][4]. The C-terminal amidation of NKA(4-10) is important for its agonist activity[5].

Signaling Pathways of the NK2 Receptor

Activation of the NK2 receptor by Neurokinin A(4-10) initiates intracellular signaling through coupling to multiple G proteins, primarily Gq/11 and Gs. This dual coupling leads to the activation of distinct second messenger systems.

Gq/11-Mediated Pathway: Calcium Mobilization

The classical signaling pathway for the NK2 receptor involves its coupling to Gq/11 proteins[6][7][8]. This interaction activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration[9][10]. This calcium signal is a key trigger for many of the physiological effects of NKA(4-10), such as smooth muscle contraction[6][7].

Gs-Mediated Pathway: cAMP Accumulation

In addition to the Gq pathway, the NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase[2][3][8]. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Interestingly, studies have shown that the full-length NKA can induce both calcium and cAMP responses, while the truncated NKA(4-10) fragment primarily elicits a calcium response, suggesting that the N-terminal portion of NKA may be important for Gs coupling[4][11]. However, some analogues of NKA(4-10) have been shown to potently stimulate cAMP production via Gs coupling to NK2 receptors[2][3].

Quantitative Biological Activity of Neurokinin A(4-10) and its Analogues

The binding affinity (Ki) and functional potency (EC50) of Neurokinin A(4-10) and its various analogues at the NK2 receptor have been determined in numerous studies. This data is critical for understanding structure-activity relationships and for the development of selective therapeutic agents.

| Compound | Receptor | Assay Type | Cell/Tissue Type | Radioligand | Ki (nM) | pKi | EC50 (nM) | pEC50 | Reference |

| Neurokinin A(4-10) | hNK2 | Binding | CHO cells | [¹²⁵I]-NKA | - | 8.32 ± 0.08 | - | - | [2] |

| Neurokinin A(4-10) | hNK2 | Ca²⁺ Mobilization | CHO cells | - | - | - | 1.8 | 8.74 ± 0.06 | [2] |

| [β-Ala⁸]-NKA(4-10) | hNK2 | Binding | CHO cells | [¹²⁵I]-NKA | - | 8.13* | - | - | [2] |

| [β-Ala⁸]-NKA(4-10) | hNK2 | Ca²⁺ Mobilization | CHO cells | - | - | - | 1.4 | 8.85 ± 0.05 | [2] |

| [β-Ala⁸]-NKA(4-10) | hNK2 | cAMP Stimulation | CHO cells | - | - | - | 0.17 | 9.77 ± 0.10 | [2] |

| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | hNK2 | Binding | CHO cells | [¹²⁵I]-NKA | - | 9.66 ± 0.07 | - | - | [2] |

| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | hNK2 | Ca²⁺ Mobilization | CHO cells | - | - | - | 0.12 | 9.92 ± 0.08 | [2] |

| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | hNK2 | cAMP Stimulation | CHO cells | - | - | - | 0.09 | 10.05 ± 0.10 | [2] |

| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | hNK2 | Binding | CHO cells | [¹²⁵I]-NKA | - | 9.80 ± 0.06 | - | - | [2] |

| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | hNK2 | Ca²⁺ Mobilization | CHO cells | - | - | - | 0.08 | 10.08 ± 0.05 | [2] |

*Value is pIC50.

Physiological Functions

Neurokinin A(4-10) and its analogues have been shown to elicit a range of physiological responses, primarily through the activation of NK2 receptors. These include:

-

Smooth Muscle Contraction: NKA(4-10) is a potent spasmogen, inducing contraction of smooth muscle in various tissues, including the human colon, urinary bladder, and airways[2][12]. This has implications for gastrointestinal and urinary tract motility.

-

Bronchoconstriction: In the respiratory system, NKA(4-10) can cause bronchospasm, highlighting a potential role in airway hyperreactivity and asthma.

-

Nociception: Tachykinins are involved in pain signaling, and NK2 receptor activation may contribute to visceral pain sensitivity.

Experimental Protocols